molecular formula C19H27ClN2O3 B2579114 2-(4-Chlorophenoxy)-2-methyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one CAS No. 2320143-91-5

2-(4-Chlorophenoxy)-2-methyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one

Cat. No.: B2579114
CAS No.: 2320143-91-5
M. Wt: 366.89
InChI Key: BOJZAKWOAYXIEF-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-2-methyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one is a synthetic organic compound characterized by its complex molecular structure. This compound features a chlorophenoxy group, a methyl group, and a diazepane ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-2-methyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one typically involves multiple steps, starting with the preparation of the chlorophenoxy intermediate. This intermediate is then reacted with a diazepane derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process includes rigorous purification steps such as recrystallization and chromatography to achieve high purity levels required for research and application purposes.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-2-methyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(4-Chlorophenoxy)-2-methyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-2-methyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Difenoconazole: A fungicide with a similar chlorophenoxy structure.

    2-[4-(4-Chlorophenoxy)-2-(trifluoromethyl)phenyl]-1-(1H-1,2,4-triazol-1-yl)propan-2-ol: Another compound with a chlorophenoxy group and triazole ring.

Uniqueness

2-(4-Chlorophenoxy)-2-methyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one is unique due to its combination of a diazepane ring and an oxolan group, which imparts distinct chemical and biological properties compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O3/c1-19(2,25-17-6-4-15(20)5-7-17)18(23)22-10-3-9-21(11-12-22)16-8-13-24-14-16/h4-7,16H,3,8-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJZAKWOAYXIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCCN(CC1)C2CCOC2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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